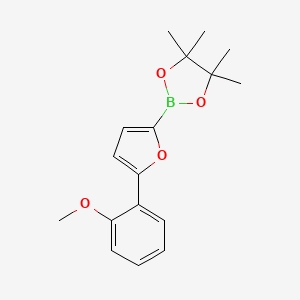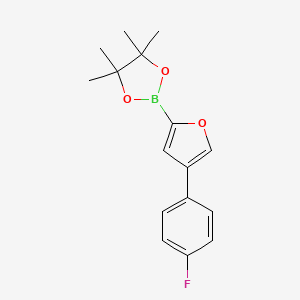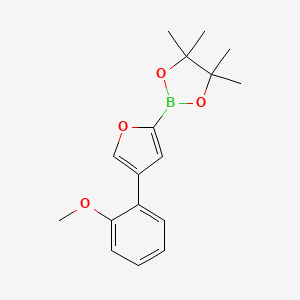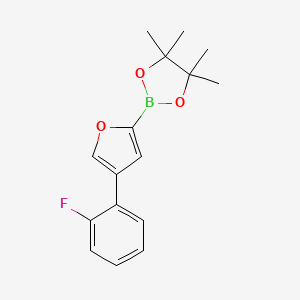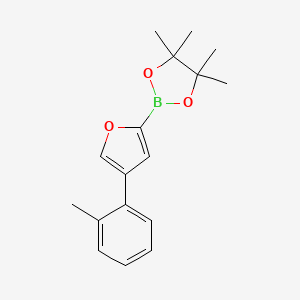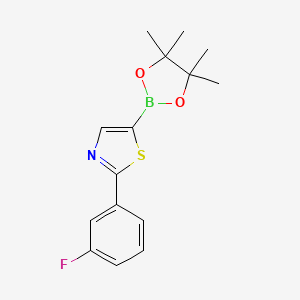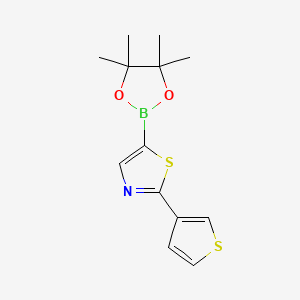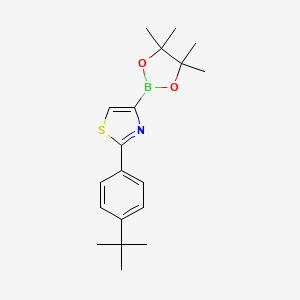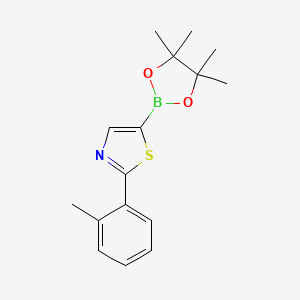
2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester (referred to as TFTPBPE) is a versatile and important intermediate in organic synthesis. It has a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. This article will discuss the synthesis method of TFTPBPE, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions.
Wissenschaftliche Forschungsanwendungen
TFTPBPE is widely used in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it is used as a building block for the synthesis of various drugs, such as anti-cancer agents and anti-inflammatory agents. In materials science, it is used as a precursor for the synthesis of polymers and other materials. In biochemistry, it is used as a reagent in the synthesis of various proteins and enzymes.
Wirkmechanismus
The mechanism of action of TFTPBPE is not fully understood. However, it is believed that the trifluoromethyl group in the molecule plays an important role in its reactivity. It is thought to increase the nucleophilicity of the molecule and facilitate the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFTPBPE are not well understood. However, it is believed that the trifluoromethyl group in the molecule can act as an inhibitor of certain enzymes, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of TFTPBPE for lab experiments include its high reactivity, its low toxicity, and its high yields. The main limitation of TFTPBPE is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
The potential future directions for TFTPBPE include its further application in medicinal chemistry, materials science, and biochemistry. In addition, further research could be conducted to explore its potential therapeutic applications. Furthermore, research could be conducted to explore the potential of TFTPBPE as a catalyst for various reactions. Finally, research could be conducted to explore the potential of TFTPBPE as a building block for the synthesis of more complex molecules.
Synthesemethoden
The synthesis of TFTPBPE is typically achieved through a two-step process. In the first step, a Grignard reaction is used to form a trifluoromethylphenylboronic acid pinacol ester. This is then reacted with a thiazole-5-carbaldehyde in the presence of a base to form TFTPBPE. This method is efficient and reliable, and the yields are typically high.
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-21-13(24-12)10-6-5-7-11(8-10)16(18,19)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJSPDLDQLQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Trifluoromethylphenyl)thiazole-5-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

